2-(6-Phenacylpiperidin-2-yl)-1-phenylethanone
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Overview
Description
2-(6-Phenacylpiperidin-2-yl)-1-phenylethanone is a complex organic compound that features a piperidine ring substituted with a phenylethyl group and a phenylethanone moiety
Preparation Methods
The synthesis of 2-(6-Phenacylpiperidin-2-yl)-1-phenylethanone typically involves multicomponent reactions, which are known for their efficiency and high atom economy. One common synthetic route involves the reaction of phenylglyoxal hydrate with piperidine and a phenylethyl derivative under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
2-(6-Phenacylpiperidin-2-yl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Scientific Research Applications
2-(6-Phenacylpiperidin-2-yl)-1-phenylethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Phenacylpiperidin-2-yl)-1-phenylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-(6-Phenacylpiperidin-2-yl)-1-phenylethanone can be compared with similar compounds such as:
2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride: This compound has a similar phenylethyl group but differs in the presence of a pyridinium ring instead of a piperidine ring.
2-(2-oxo-2-phenylethyl)-4H-chromen-4-one: This compound features a chromenone ring, which imparts different chemical properties and reactivity.
Properties
Molecular Formula |
C21H23NO2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(6-phenacylpiperidin-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C21H23NO2/c23-20(16-8-3-1-4-9-16)14-18-12-7-13-19(22-18)15-21(24)17-10-5-2-6-11-17/h1-6,8-11,18-19,22H,7,12-15H2 |
InChI Key |
OMAMGHBETNHQJC-UHFFFAOYSA-N |
SMILES |
C1CC(NC(C1)CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(NC(C1)CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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